Binucleine 2 has emerged as a significant molecule in the study of cell division, particularly in the context of Aurora B kinase inhibition. Aurora kinases are critical enzymes that regulate various stages of mitosis, and their activity is crucial for proper cell division. Inhibitors like Binucleine 2 are valuable tools for dissecting the complex processes of cytokinesis and have potential therapeutic implications, especially in cancer treatment where cell division is often dysregulated2.
The application of Binucleine 2 in the field of cell division is profound, as it provides a clearer understanding of the role of Aurora B kinase in cytokinesis. This understanding is particularly relevant in cancer research, where the inhibition of kinases involved in cell division can be a potent therapeutic strategy. By revealing that Aurora B kinase is not required for contractile ring ingression, Binucleine 2 helps refine the targets for anti-cancer drugs and contributes to the development of more specific treatments2.
In biochemistry and structural biology, Binucleine 2 serves as a molecular probe to investigate the structure-activity relationships of enzymes. The identification of the specific residue that confers specificity to Aurora B kinase by Binucleine 2 can guide the design of other selective inhibitors. This can lead to a better understanding of enzyme mechanisms and the development of drugs with fewer off-target effects2.
While Binucleine 2 is specific to Drosophila Aurora B kinase, its study provides a template for comparative enzymology. By understanding how Binucleine 2 interacts with its target in Drosophila, researchers can explore the conservation of this mechanism across different species. This can have implications for the study of cytokinesis in a broader range of organisms, potentially leading to cross-species insights into cell division processes2.
Binucleine 2 is a selective inhibitor of the Drosophila Aurora B kinase, a key regulator in cell division and an important target for cancer therapeutics. This compound has garnered attention due to its isoform-specific activity, which allows for targeted inhibition of Aurora B without affecting other kinases. The specificity is attributed to a unique residue within the active site of the enzyme, making Binucleine 2 a valuable tool for studying the mechanisms of cytokinesis and the role of Aurora kinases in cell cycle regulation .
Binucleine 2 was first characterized in research focused on understanding the regulatory mechanisms of cytokinesis in animal cells. It is classified as an ATP-competitive inhibitor, with a reported inhibition constant (Ki) of approximately 0.36 µM . Its primary source is derived from synthetic processes aimed at developing Aurora kinase inhibitors for cancer treatment .
The synthesis of Binucleine 2 involves several key steps that typically include:
The exact synthetic route may vary based on the specific laboratory protocols and the desired yield .
Binucleine 2 has a complex molecular structure characterized by its unique arrangement of atoms that confer its biological activity. The molecular formula is , and it features multiple rings and functional groups that are essential for its interaction with the Aurora B kinase.
Crystallographic studies or computational modeling can provide further insights into its precise geometry and electronic properties .
Binucleine 2 primarily acts through competitive inhibition of the Aurora B kinase by binding to its ATP-binding site. This interaction prevents ATP from binding, thereby inhibiting the phosphorylation activities essential for cell division.
The mechanism of action for Binucleine 2 involves several steps:
Experimental data indicate that this inhibition can be quantitatively assessed through various cellular assays measuring cell viability and division rates post-treatment with Binucleine 2 .
These properties are crucial for determining appropriate handling procedures in laboratory settings .
Binucleine 2 has significant applications in cancer research due to its ability to selectively inhibit Aurora B kinase. Its uses include:
Binucleine 2 (chemical name: N’-[1-(3-chloro-4-fluorophenyl)-4-cyano-1H-pyrazol-5-yl]-N,N-dimethyl-methanimidamide) is a small-molecule inhibitor with exceptional specificity for Drosophila Aurora B kinase, a master regulator of cell division. This ATP-competitive compound binds the kinase active site with a measured inhibition constant (Ki) of 0.36 µM, demonstrating >300-fold selectivity for Drosophila Aurora B over its Aurora A isoform and minimal activity against human or Xenopus laevis Aurora B kinases at concentrations ≤100 µM [1] [2] [5]. Structurally, Binucleine 2 (molecular weight: 291.71 g/mol, CAS RN: 220088-42-6) features a pyrazole core with meta-substituted aromatic rings critical for its hydrophobic interactions within the kinase hinge region [1] [5]. Its biological significance stems from its role as a chemical probe to dissect cytokinesis—the final stage of cell division where the contractile ring partitions the cytoplasm. By selectively inhibiting Aurora B kinase activity, Binucleine 2 decouples this kinase’s functions in chromosome segregation from its roles in cytoplasmic division, revealing stage-specific requirements in contractile ring dynamics [1] [2].
Table 1: Key Chemical and Biochemical Properties of Binucleine 2
Property | Value |
---|---|
IUPAC Name | N’-[1-(3-chloro-4-fluorophenyl)-4-cyano-1H-pyrazol-5-yl]-N,N-dimethyl-methanimidamide |
Molecular Formula | C₁₃H₁₁ClFN₅ |
Molecular Weight | 291.71 g/mol |
CAS RN | 220088-42-6 |
Target | Drosophila Aurora B kinase |
Inhibition Constant (Ki) | 0.36 µM |
ATP-Competitive | Yes |
Specificity | >300-fold selective vs. Drosophila Aurora A; inactive vs. human/Xenopus Aurora B |
Binucleine 2 emerged from a phenotypic screen designed to identify small molecules disrupting cytokinesis in Drosophila Kc167 cells. Initial observations revealed that treated cells exhibited multinucleation and mitotic defects phenocopying Aurora B depletion via RNA interference (RNAi), suggesting Aurora B as the putative target [1] [3]. Biochemical validation in 2010 by Smurnyy et al. confirmed this hypothesis: Purified Drosophila Aurora B kinase (complexed with its activator INCENP) was inhibited by Binucleine 2 with ATP-competitive kinetics, while Drosophila Aurora A remained unaffected even at 100 µM [1] [4].
A breakthrough was the identification of Ile 132 as the molecular determinant of specificity. Sequence alignment revealed that Drosophila Aurora B uniquely harbors isoleucine at residue 132—two positions C-terminal to the gatekeeper residue in the ATP-binding hinge region—where other Aurora kinases possess bulky aromatic residues (e.g., tyrosine). Docking simulations and mutagenesis demonstrated that hydrophobic interactions between Ile 132 and meta-substituents on Binucleine 2’s phenyl rings enable selective binding. "Humanizing" Drosophila Aurora B via an I132Y mutation abolished inhibition, while derivatives with 3-bromo or 3,4-dichloro substitutions exhibited enhanced potency (IC₅₀ = 0.9 µM and 2 µM, respectively), corroborating the predicted binding mode [1].
Table 2: Key Validation Experiments for Binucleine 2
Approach | Finding | Significance |
---|---|---|
Cellular Rescue | GFP-tagged I132Y mutant Aurora B restored normal division in Binucleine 2-treated Kc167 cells | Confirmed on-target cellular effects [1] |
Derivative Screening | 3-Br analog (IC₅₀: 0.9 µM) 10x more potent than 4-Br analog (IC₅₀: 20 µM) | Validated docking model; meta-substitution critical [1] |
Cross-Species Assays | No inhibition of human/Xenopus Aurora B at 100 µM | Highlighted species-specific selectivity [1] [2] |
The primary research objectives driving Binucleine 2 studies are threefold:
Critical knowledge gaps persist:
Table 3: Research Objectives and Associated Knowledge Gaps
Objective | Key Findings Using Binucleine 2 | Persisting Gaps |
---|---|---|
Define Aurora B’s role in cytokinesis | Required for ring assembly; dispensable for ingression | Mechanisms enabling ingression without kinase activity? |
Probe CPC complex regulation | Localization persists post-inhibition | Does CPC scaffold function independently of kinase activity? |
Exploit species selectivity | Inactive in human cells | Can the Ile 132 pocket be targeted in mammalian kinases? |
Table 4: Compound Nomenclature for Binucleine 2
Identifier Type | Name/Number |
---|---|
Common Name | Binucleine 2 |
Systematic Name | N’-[1-(3-Chloro-4-fluorophenyl)-4-cyano-1H-pyrazol-5-yl]-N,N-dimethyl-methanimidamide |
CAS RN | 220088-42-6 |
Synonyms | BIN2; HY-121998 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: